1-(2,3-Dimethylphenyl)-2-pyrrolidinone
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Overview
Description
1-(2,3-Dimethylphenyl)-2-pyrrolidinone is an organic compound with a unique structure that includes a pyrrolidinone ring attached to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-pyrrolidinone typically involves the reaction of 2,3-dimethylphenylamine with a suitable pyrrolidinone precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the phenyl and pyrrolidinone groups .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)pyrrolidine: Shares a similar structure but lacks the carbonyl group present in 1-(2,3-Dimethylphenyl)-2-pyrrolidinone.
1-(2,3-Dimethylphenyl)-1-chloroethane: Another related compound with different functional groups and reactivity.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidinone ring and dimethylphenyl group contribute to its versatility in various applications.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12(13)14/h3,5-6H,4,7-8H2,1-2H3 |
InChI Key |
QSYLXESAKUDLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC2=O)C |
Origin of Product |
United States |
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